molecular formula C20H16N4OS B2987073 N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 1202994-59-9

N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2987073
CAS No.: 1202994-59-9
M. Wt: 360.44
InChI Key: WNFOXUPJVOBKSJ-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to an acenaphtho[1,2-d]thiazole moiety. The isopropyl substituent on the pyrazole ring introduces steric bulk, which may influence solubility, metabolic stability, and binding affinity.

However, pharmacological data for this specific molecule remain unreported in the provided evidence.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-11(2)24-15(9-10-21-24)19(25)23-20-22-17-13-7-3-5-12-6-4-8-14(16(12)13)18(17)26-20/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFOXUPJVOBKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Property Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide R1 = acenaphtho-thiazole, R2 = isopropyl C22H17N3OS ~371.45* Not reported Not reported
3a R1 = phenyl, R2 = cyano C21H15ClN6O 402.83 133–135 68
3b R1 = 4-chlorophenyl, R2 = cyano C21H14Cl2N6O 437.28 171–172 68
3c R1 = p-tolyl, R2 = cyano C22H17ClN6O 416.86 123–125 62
3d R1 = 4-fluorophenyl, R2 = cyano C21H14ClFN6O 420.82 181–183 71

*Calculated based on molecular formula.

Physicochemical and Functional Insights

  • Lipophilicity and Solubility : The acenaphtho-thiazole group in the target compound is significantly more lipophilic than the aryl/heteroaryl groups in 3a–3e. This may reduce aqueous solubility, as seen in analogs with bulkier substituents (e.g., 3d, mp 181–183°C vs. 3a, mp 133–135°C) .
  • Synthetic Challenges : The steric bulk of the acenaphtho-thiazole moiety may lower reaction yields compared to smaller substituents (e.g., 3c yield: 62% vs. 3d yield: 71%) due to hindered coupling efficiency .

Pharmacological Considerations

The cannabinoid receptor comparison in highlights the importance of substituent effects on receptor binding. For example, WIN 55212-2 exhibits higher affinity for CB2 over CB1, emphasizing how structural modifications (e.g., heterocyclic rings) influence target selectivity. By analogy, the acenaphtho-thiazole group in the target compound could confer unique binding preferences compared to simpler aryl derivatives.

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